![molecular formula C16H21N3O3 B10975171 2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10975171.png)
2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethoxyphenyl group and a pyrazolylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.
Formation of the Acetamide Backbone: The final step involves the reaction of the intermediate product with acetic anhydride to form the acetamide backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
- [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its specific structural features, such as the presence of both a dimethoxyphenyl group and a pyrazolylmethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C16H21N3O3/c1-4-19-11-13(10-18-19)9-17-16(20)8-12-5-6-14(21-2)15(7-12)22-3/h5-7,10-11H,4,8-9H2,1-3H3,(H,17,20) |
InChI Key |
FYDDWCBFLLTXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10975093.png)
![2-[(2-Chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10975097.png)
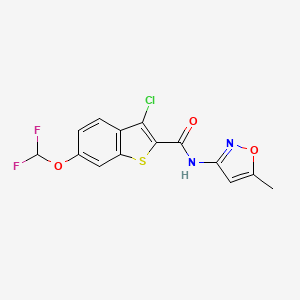
![N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10975100.png)
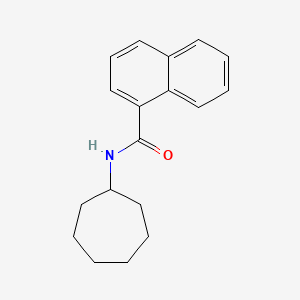
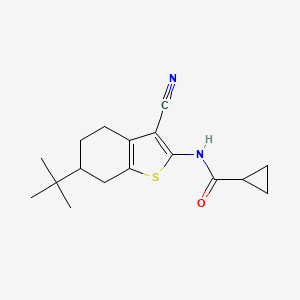
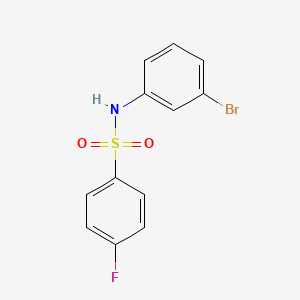
![6-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975133.png)
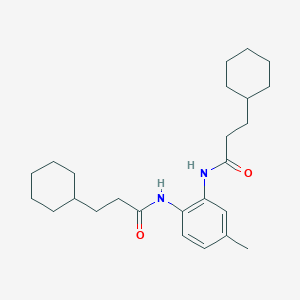
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B10975148.png)

![3-[(2-Ethyl-6-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975160.png)
![4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10975163.png)
